N-(furan-2-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is a complex organic compound that features a furan ring, a methoxy group, and a sulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide typically involves multiple steps. One common approach starts with the acylation of a furan derivative with a benzoyl chloride derivative under basic conditions. The intermediate product is then subjected to sulfonation using a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
- 2-(furan-2-yl)-1,3-thiazolo[4,5-b]pyridine
- N-(pyridin-2-yl)furan-2-carboxamide
Uniqueness
N-(furan-2-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is unique due to the presence of both a furan ring and a methoxy group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-11(2)18-24(20,21)15-9-12(6-7-14(15)22-3)16(19)17-10-13-5-4-8-23-13/h4-9,11,18H,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTUTVFMYPUBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.